1-(2-Chlorophenyl)piperazine hydrochloride

説明

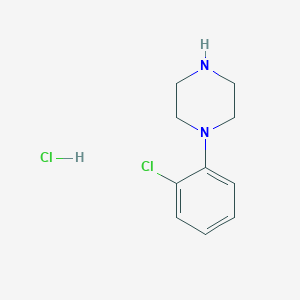

Structure

3D Structure of Parent

特性

IUPAC Name |

1-(2-chlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTWDZXWTKMXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76835-05-7, 41202-32-8 | |

| Record name | Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41202-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30961498 | |

| Record name | 1-(2-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55974-33-9, 41202-32-8, 76835-05-7 | |

| Record name | Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55974-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)piperazinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041202328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(o-Chlorophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055974339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC71660 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(o-chlorophenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Chlorophenyl)piperazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTN62J2MPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Academic Significance and Research Context of 1 2 Chlorophenyl Piperazine Hydrochloride

Classification within Phenylpiperazine Derivatives

1-(2-Chlorophenyl)piperazine (B141456) hydrochloride is a member of the phenylpiperazine class of chemical compounds. ontosight.ai This classification is defined by a core molecular structure featuring a phenyl group attached to a piperazine (B1678402) ring. wikipedia.org The specific nomenclature "1-(2-Chlorophenyl)" indicates that a chlorine atom is substituted at the second position (the ortho position) of the phenyl ring, which is in turn bonded to one of the nitrogen atoms of the piperazine ring. ontosight.ai

This compound is one of three structural isomers of chlorophenylpiperazine (B10847632), which differ by the position of the chlorine atom on the phenyl ring:

1-(2-Chlorophenyl)piperazine (oCPP): The subject of this article.

1-(3-Chlorophenyl)piperazine (B195711) (mCPP): The meta-isomer, which is itself a known metabolite of the antidepressant drug trazodone (B27368) and is used as a research chemical to study the serotonergic system. ontosight.aicaymanchem.comsigmaaldrich.com

1-(4-Chlorophenyl)piperazine (B178656) (pCPP): The para-isomer, a psychoactive substance also studied for its effects on serotonin (B10506) pathways. wikipedia.orgcaymanchem.com

The hydrochloride salt form enhances the compound's stability and solubility for use in research and synthesis. ontosight.ai

Role as a Research Chemical and Intermediate in Pharmaceutical Development

The primary significance of 1-(2-Chlorophenyl)piperazine hydrochloride in the scientific community is its role as a key chemical intermediate and a research tool. ontosight.aikaivalchem.com

As a research chemical, it is used in the laboratory-scale preparation of novel piperazine derivatives. chemicalbook.com These new molecules are often synthesized to investigate their potential interactions with biological targets, particularly neurotransmitter receptors. ontosight.ai For example, it serves as a reactant for creating various piperazinyl, phenylpiperidinyl, and other complex heterocyclic compounds that are evaluated for 5-hydroxytryptamine (serotonin) receptor antagonist activity. chemicalbook.com

Its most prominent role is as a crucial starting material, or intermediate, in the multi-step synthesis of established pharmaceutical drugs. ontosight.aikaivalchem.com A well-documented application is in the production of Trazodone, an antidepressant medication. scholarsresearchlibrary.com In the synthesis of Trazodone, 1-(2-Chlorophenyl)piperazine (or its hydrochloride salt) is reacted with a second complex molecule, such as 2-(3-halogenopropyl) kaivalchem.comchemicalbook.comnih.govtriazolo[4,3-a]pyridin-3(2H)-one, to form the final Trazodone structure. nih.govgoogle.com This application underscores its importance in the pharmaceutical industry for manufacturing central nervous system (CNS) active agents. kaivalchem.com

General Areas of Academic Investigation

Academic research involving this compound is concentrated in several key scientific domains:

Pharmaceutical Synthesis: A major focus of research is the development and optimization of synthetic pathways for drugs, with a particular emphasis on Trazodone and its derivatives. scholarsresearchlibrary.comnih.gov Studies explore different reaction conditions, catalysts, and solvents to improve the yield, purity, and efficiency of the manufacturing process. nih.gov

Medicinal Chemistry: Researchers in this field use the compound as a scaffold to design and synthesize new chemical entities. By modifying its structure, scientists aim to create novel ligands with high affinity and selectivity for specific biological targets, such as serotonin receptors, which are implicated in mood and neurological disorders. ontosight.aichemicalbook.com

Pharmacology and Neuroscience: Investigations in these areas focus on the biological activity of compounds derived from this compound. ontosight.aiontosight.ai Given its structural relationship to serotonergic agents, a primary area of interest is its role in developing drugs that modulate neurotransmitter systems in the brain to treat psychiatric conditions. ontosight.ai

Synthetic Methodologies for 1 2 Chlorophenyl Piperazine Hydrochloride and Its Derivatives

Established Synthetic Routes

The foundational methods for synthesizing the 1-arylpiperazine core, including the 1-(2-chlorophenyl)piperazine (B141456) structure, rely on well-established chemical transformations. These routes are valued for their reliability and scalability.

A primary and widely utilized method for synthesizing 1-arylpiperazines involves the direct cyclization of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride. mdpi.com In the case of 1-(2-chlorophenyl)piperazine, this involves the reaction of 2-chloroaniline (B154045) with bis(2-chloroethyl)amine hydrochloride. globalresearchonline.net This condensation reaction forms the piperazine (B1678402) ring by creating two new carbon-nitrogen bonds.

The reaction is typically carried out at elevated temperatures, often in a suitable high-boiling solvent like xylene or dimethylformamide. google.comacgpubs.org For instance, the synthesis of the related 1-(2,3-dichlorophenyl) piperazine hydrochloride is achieved by reacting 2,3-dichloroaniline (B127971) with bis(2-chloroethyl) amine hydrochloride at a reaction temperature between 120-220°C. google.com This process can achieve high purity (over 99.5%) and good yields (over 59.5%), making it suitable for industrial production. google.com

| Aryl Aniline Reactant | Key Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-dichloroaniline | bis(2-chloroethyl)amine hydrochloride | Protonic Solvents | 120-220 | >59.5 | google.com |

| 3-chloroaniline | bis(2-chloroethyl)amine hydrochloride | Xylene | Reflux | 86 | google.com |

| 2-((2,4-Dimethylphenyl)thio)aniline | bis(2-chloroethyl)amine hydrochloride | N,N-dimethylformamide | 110 | Not specified | acgpubs.org |

The piperazine ring is a fundamental heterocyclic structure in many pharmaceuticals. nih.gov Its synthesis can be approached in several ways. One common industrial method involves the reaction of diethanolamine (B148213). For instance, bis-(2-chloroethylamine) hydrochloride, a crucial reactant for the cyclization reaction mentioned above, is prepared by the chlorination of diethanolamine using an agent like thionyl chloride. globalresearchonline.netgoogle.com This intermediate is then reacted with an appropriate aniline to form the final 1-arylpiperazine product. globalresearchonline.netgoogle.com

Alternatively, the piperazine ring can be constructed directly from a substituted aniline and diethanolamine, which serves as a precursor to the bis-electrophilic agent in situ. nih.gov Other routes to the unsubstituted piperazine core, which can then be arylated, include processes starting from ethylene (B1197577) oxide and ammonia (B1221849) to form intermediates like aminoethyl ethanolamine (B43304) (AEEA), which can be cyclized. researchgate.net

Optimization of Reaction Conditions for Research Synthesis

Optimizing reaction conditions is crucial for improving the efficiency, yield, and purity of synthesized pharmaceutical intermediates. biosynce.com For the synthesis of 1-(2-chlorophenyl)piperazine and its analogues, research has focused on variables such as temperature, solvent, and reaction time.

In the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241), a close analogue, parameters such as the charging temperature (90-120°C) and the mass ratio of the aniline to bis(2-chloroethyl) amine hydrochloride (1:0.8-2.0) have been optimized to enhance yield and product purity. google.com

Furthermore, investigations into moving from traditional batch procedures to microflow reactors have been conducted. For the reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine, a conventional batch process at 150°C for 8 hours yields approximately 60%. tue.nl In a PFA microflow reactor, a maximum yield of 30.6% was achieved at a higher temperature of 170°C with a residence time of 1 hour, highlighting the complex interplay of reaction parameters and equipment in process optimization. tue.nl

Utility as a Building Block for Complex Molecules

1-(2-Chlorophenyl)piperazine hydrochloride is a versatile chemical intermediate. chemicalbook.com Its inherent structure provides a robust scaffold that can be readily modified, making it a valuable building block for constructing more complex and often biologically active molecules. google.comgoogle.comresearchgate.net The piperazine moiety itself is a promising structural unit due to its electron-donating ability and conformational flexibility. rsc.org

The secondary amine of the piperazine ring in 1-(2-chlorophenyl)piperazine serves as a nucleophilic handle for further chemical elaboration. This allows for the synthesis of a wide array of novel piperazine analogues through N-alkylation or N-acylation reactions.

For example, it is a reactant used in the preparation of piperazinyl, phenylpiperidinyl, tetrahydropyridinyl, and tetrahydropyridoindolylbutylbenzindoles, which have shown activity as 5-hydroxytryptamine receptor antagonists. chemicalbook.com It can be reacted with various electrophiles, such as 1-bromo-3-chloropropane, to introduce new side chains. globalresearchonline.net This subsequent alkylation is a common strategy to connect the piperazine core to other pharmacophoric fragments, leading to the creation of diverse chemical libraries for drug discovery. acgpubs.orgresearchgate.net

| Starting Arylpiperazine | Reactant | Resulting Compound Class | Potential Application | Reference |

|---|---|---|---|---|

| 1-(3-chlorophenyl)piperazine (B195711) hydrochloride | 1-bromo-3-chloropropane | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | Intermediate for antipsychotic agents | globalresearchonline.net |

| 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine | Alkyl halides, Benzyl halides | Substituted piperazine derivatives | Antimicrobial and antifungal agents | acgpubs.org |

| 1-(2-Chlorophenyl)piperazine | Various chloroalkyl derivatives | Long-chain arylpiperazines | Serotonergic/dopaminergic ligands | nih.gov |

| 1-(3-chlorophenyl)piperazine | 6-(3-oxo google.comgoogle.comchemicalbook.comtriazolo[4,3-a]pyridin-2(3H)-yl)hexanal | N-hexyl trazodone (B27368) analogues | Antidepressant-like activity | nih.gov |

The arylpiperazine scaffold, including the 1-(2-chlorophenyl)piperazine moiety, is a privileged structure in medicinal chemistry, particularly for designing ligands that can interact with multiple receptors in the central nervous system (CNS). nih.gov This multi-target approach is valuable in treating complex neurological and psychiatric disorders.

Long-chain arylpiperazines are versatile templates for designing drugs targeting serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.gov For instance, the 1-(2,3-dichlorophenyl)piperazine moiety is the core of Aripiprazole (B633), a drug known for its complex pharmacology involving partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors. google.comnih.govtue.nl The specific substitution pattern on the phenyl ring and the nature of the long chain attached to the second piperazine nitrogen are critical for modulating the affinity and activity profile at various receptors, such as histamine (B1213489) H3 and sigma-1 receptors. nih.govacs.org This modularity allows medicinal chemists to fine-tune the pharmacological properties of new molecules to achieve a desired therapeutic effect. nih.gov

Pharmacological Profile and Receptor Interactions of 1 2 Chlorophenyl Piperazine Hydrochloride

Serotonergic Receptor System Interactions

The serotonergic system is a primary target for phenylpiperazine compounds. The interaction of 1-(2-chlorophenyl)piperazine (B141456) with 5-hydroxytryptamine (5-HT) receptors is a key aspect of its pharmacological profile.

Direct binding affinity data for 1-(2-chlorophenyl)piperazine hydrochloride is limited in publicly available literature. However, a 2022 study by Satała et al. investigated a series of indazole-based compounds, including a derivative containing the 1-(2-chlorophenyl)piperazine moiety as its core structure. nih.gov This provides the most relevant available insight into the binding profile of the ortho-chloro isomer. In this study, the derivative of 1-(2-chlorophenyl)piperazine displayed moderate affinity for the 5-HT1A receptor with a Ki value of 120 nM and lower affinity for the 5-HT2A receptor (Ki = 390 nM). nih.gov

For context, the extensively studied isomer, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), demonstrates significant affinity for a range of serotonin (B10506) receptors. wikipedia.org It shows high affinity for the 5-HT2C receptor (Ki = 3.4 nM) and notable affinity for 5-HT1A, 5-HT2A, and 5-HT2B receptors. wikipedia.orgnih.gov While these values are not directly transferable to the 2-chloro isomer, they highlight the general capacity of chlorophenylpiperazines to interact with multiple serotonin receptor subtypes.

| Compound Moiety / Isomer | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2C Receptor Ki (nM) | Reference |

|---|---|---|---|---|

| 1-(2-Chlorophenyl)piperazine Derivative | 120 | 390 | Data Not Available | nih.gov |

| 1-(3-Chlorophenyl)piperazine (m-CPP) | 140 | 32.1 | 3.4 | wikipedia.orgnih.gov |

Functional data specific to 1-(2-chlorophenyl)piperazine is scarce. However, the activity of related compounds offers a potential framework. The well-researched metabolite m-CPP acts as a partial agonist at human 5-HT2A and 5-HT2C receptors and an antagonist at 5-HT2B receptors. wikipedia.orgnih.gov Furthermore, studies have demonstrated that m-CPP is a highly efficacious partial agonist at 5-HT1A receptors. nih.govresearchgate.net This mixed agonist-antagonist profile at various 5-HT receptor subtypes is a characteristic feature of many phenylpiperazine drugs and may contribute to their complex pharmacological effects. drugbank.comwikipedia.org

Dopaminergic Receptor System Interactions

Phenylpiperazines are known to interact with dopamine (B1211576) receptors, and this activity is crucial to the profile of several medications, including some atypical antipsychotics.

The study by Satała et al. also provides binding data for the 1-(2-chlorophenyl)piperazine derivative at the dopamine D2 receptor, showing a Ki value of 130 nM. nih.gov This suggests a moderate affinity for this receptor subtype. The same study noted that substitution at the ortho position of the phenyl ring was generally preferred for enhancing D2 receptor binding within their tested series of compounds. nih.gov

| Compound Moiety / Analogue | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | Reference |

|---|---|---|---|

| 1-(2-Chlorophenyl)piperazine Derivative | 130 | Data Not Available | nih.gov |

| 1-(2,3-Dichlorophenyl)piperazine (B491241) Analogue | Moderate Affinity | High Affinity (Subnanomolar) | sigmaaldrich.com |

The functional consequences of 1-(2-chlorophenyl)piperazine's interaction with dopamine receptors have not been specifically detailed. However, related compounds are known to modulate dopaminergic activity. For instance, 1-(2,3-dichlorophenyl)piperazine has been shown to act as a partial agonist at both D2 and D3 receptors. Partial agonism at D2/D3 receptors is a key mechanism of action for antipsychotic drugs like aripiprazole (B633), allowing for the stabilization of dopamine neurotransmission. Furthermore, some simple phenylpiperazine analogues have been found to have a high affinity for the dopamine transporter (DAT), indicating a potential to influence dopamine reuptake. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its chemical structure. Alterations to the molecule, whether by changing the position of the chlorine atom on the phenyl ring or by adding different chemical groups, can significantly influence its interaction with various receptors. This section explores the structure-activity relationships (SAR) of this compound, focusing on how positional isomerism and structural modifications affect its receptor binding profile.

The position of the chlorine atom on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—plays a critical role in determining the receptor selectivity and affinity of chlorophenylpiperazine (B10847632) derivatives. Research has demonstrated that these positional isomers exhibit distinct binding profiles at various neurotransmitter receptors and transporters.

A comparative study on a series of chlorophenylpiperazine analogues revealed significant differences in their affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), as well as for sigma (σ) receptors and dopamine D2 and serotonin 5-HT2 receptors.

Notably, the meta-chloro substituted analogue, a derivative of 1-(3-chlorophenyl)piperazine (mCPP), displayed the highest affinity and selectivity for the dopamine transporter (DAT), with a Ki value of 61 nM. nih.gov In contrast, the ortho-chloro analogue, related to the subject compound 1-(2-Chlorophenyl)piperazine, showed a lower affinity for DAT (Ki = 288 nM). nih.gov The para-chloro derivative had the weakest interaction with DAT among the three isomers (Ki = 631 nM). nih.gov

Regarding the serotonin transporter (SERT), the meta- and para-isomers exhibited moderate affinity, while the ortho-isomer had a significantly lower affinity. nih.gov All three isomers showed weak affinity for the norepinephrine transporter (NET). nih.gov

At the dopamine D2 receptor, the ortho- and meta-isomers displayed moderate affinity, whereas the para-isomer was weaker. nih.gov For the serotonin 5-HT2 receptor, all three isomers demonstrated notable affinity. nih.gov The meta-chloro derivative (mCPP) is known to interact with a wide array of serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7 receptors. wikipedia.org It also shows affinity for α1- and α2-adrenergic receptors. wikipedia.orgnih.gov

The following table summarizes the binding affinities (Ki, nM) of the positional isomers of chlorophenylpiperazine at various receptors and transporters.

| Receptor/Transporter | 2-Chlorophenylpiperazine analogue (Ki, nM) | 3-Chlorophenylpiperazine analogue (Ki, nM) | 4-Chlorophenylpiperazine analogue (Ki, nM) |

|---|---|---|---|

| DAT | 288 | 61 | 631 |

| SERT | >10000 | 1540 | 1260 |

| NET | >10000 | >10000 | >10000 |

| σ1 | 150 | 12 | 106 |

| σ2 | 31 | 18 | 25 |

| D2 | 1680 | 1140 | >10000 |

| 5-HT2 | 323 | 330 | 367 |

Structural modifications to the 1-(2-Chlorophenyl)piperazine scaffold, either on the piperazine (B1678402) ring or through the addition of other moieties, can significantly alter its binding affinity and selectivity for various receptors.

For instance, the introduction of a phenylethyl group to the 4-position of the piperazine ring of 1-(3-chlorophenyl)piperazine was found to yield a highly potent dopamine reuptake inhibitor. dbpedia.org This suggests that modifications at this position can dramatically influence the compound's interaction with the dopamine transporter.

Studies on other arylpiperazine series have shown that substitution on the piperazine ring can influence receptor affinity and selectivity. For example, in a series of benzoxazole-piperidine (piperazine) derivatives, various substitutions were explored to achieve high affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. While not directly involving 1-(2-chlorophenyl)piperazine as the core, these studies highlight the general principle that the nature of the substituent on the piperazine nitrogen is a key determinant of the pharmacological profile.

Furthermore, rigidifying the piperazine ring, for example by incorporating it into a bicyclic system, has been shown to affect receptor binding. nih.gov Such modifications alter the conformational flexibility of the molecule, which can lead to enhanced or diminished affinity for specific receptor subtypes.

The table below provides a conceptual overview of how different types of structural modifications on a generic arylpiperazine scaffold can influence receptor binding profiles, based on general findings in the field.

| Modification Type | Structural Change | Potential Impact on Receptor Binding |

|---|---|---|

| Substitution on the Phenyl Ring | Addition of electron-withdrawing or electron-donating groups | Alters electronic properties, potentially affecting interactions with receptor binding pockets. Can influence selectivity between receptor subtypes. |

| Substitution on the Piperazine Ring (N4-position) | Addition of alkyl, aryl, or other functional groups | Can significantly alter affinity and selectivity for various receptors, particularly monoamine transporters and G-protein coupled receptors. |

| Modification of the Piperazine Ring | Introduction of conformational constraints (e.g., bicyclic systems) | Reduces flexibility, which can lead to higher selectivity for a particular receptor conformation. |

| Introduction of a Linker | Connecting the piperazine moiety to another pharmacophore via a linker | The length and nature of the linker can be crucial for optimizing interactions with the receptor binding site. |

Neurobiological Effects and Preclinical Investigations

Effects on Neurotransmitter Systems (e.g., Serotonin (B10506), Dopamine (B1211576), Noradrenaline)

Piperazine (B1678402) derivatives are known to modulate the levels of key neurotransmitters, including serotonin, dopamine, and noradrenaline, primarily by interacting with their respective reuptake transporters (SERT, DAT, and NET). encyclopedia.pubmdpi.com The compound 1-(3-chlorophenyl)piperazine (B195711) (m-CPP) is recognized as a serotonin (5-HT) agonist and serves as the primary metabolite of the antidepressant trazodone (B27368). researchgate.netsigmaaldrich.com

Preclinical studies in rats have demonstrated that intravenous administration of m-CPP leads to significant, dose-dependent increases in plasma catecholamines. nih.gov These findings indicate that stimulation of serotonergic receptors by m-CPP enhances centrally-mediated sympathetic outflow, resulting in elevated plasma concentrations of norepinephrine (B1679862), epinephrine (B1671497), and dopamine. nih.gov The effect on catecholamines is believed to be primarily mediated by central nervous system mechanisms, as the response was markedly diminished in pithed and splanchnic denervated rats. nih.gov Furthermore, the serotonin antagonist metergoline (B1676345) was found to reduce the m-CPP-induced increases in epinephrine and dopamine by 60-80%, confirming the role of serotonin receptors in this process. nih.gov

Neurochemical studies focusing on the striatum in rat models have shown that m-CPP administration increases serotonin metabolism while decreasing dopamine metabolism. researchgate.net Analogues of chlorophenylpiperazine (B10847632) have also been identified as having a high affinity for the dopamine transporter (DAT), highlighting the compound class's interaction with the dopaminergic system. nih.gov

| Neurotransmitter | Observed Effect | Primary Mediating System | Source |

|---|---|---|---|

| Epinephrine | ~10-fold increase | Serotonergic | nih.gov |

| Norepinephrine | ~5-fold increase | Serotonergic | nih.gov |

| Dopamine | ~2-fold increase | Serotonergic | nih.gov |

Behavioral Phenotypes in Animal Models

Animal models are crucial for understanding the potential therapeutic actions and behavioral effects of neuroactive compounds. nih.gov For chlorophenylpiperazines, behavioral studies have often focused on receptor-mediated responses, particularly those involving the serotonin system.

Animal models of psychosis are employed to predict the antipsychotic potential of novel compounds. nih.gov These models can involve inducing behaviors in rodents, such as hyperlocomotion, with substances like phencyclidine (PCP). nih.gov The ability of a test compound to modulate these induced behaviors can suggest antipsychotic-like effects. nih.gov While these models are well-established for evaluating antipsychotic drugs, specific preclinical data exploring the antipsychotic-like activity of 1-(2-chlorophenyl)piperazine (B141456) hydrochloride was not prominently available in the reviewed literature. nih.govnih.gov

The behavioral effects of m-CPP are strongly linked to its activity as a 5-HT2C receptor agonist. researchgate.netnih.gov In animal models, m-CPP has been shown to produce a dose-dependent suppression of spontaneous ambulatory behavior in rats. nih.gov This reduction in locomotor activity was blocked by broad-spectrum serotonin antagonists but not by selective 5-HT2 or catecholamine antagonists, suggesting the involvement of specific serotonin receptor subtypes, likely the 5-HT1C (now classified as 5-HT2C) and possibly 5-HT1B receptors. nih.gov

Further studies have highlighted the anxiogenic (anxiety-producing) effects of m-CPP. When infused directly into the bed nucleus of the stria terminalis (BNST), a key region in the brain's stress circuitry, m-CPP increased anxiety-like behavior in mice, an effect that was mediated by 5-HT2C receptors. frontiersin.org Research in humans has complemented these findings, showing that m-CPP reduces the consumption of palatable food, which is thought to be mediated by its action on dopaminergic circuits that regulate the rewarding value of food. nih.gov

| Behavioral Paradigm | Observed Effect | Proposed Receptor Mechanism | Source |

|---|---|---|---|

| Spontaneous Locomotor Activity | Dose-dependent suppression | 5-HT1C (5-HT2C) / 5-HT1B Agonism | nih.gov |

| Acoustic Startle Response (Anxiety Model) | Increased anxiety-like behavior (anxiogenic) | 5-HT2C Agonism in the BNST | frontiersin.org |

Electrophysiological and Neurochemical Studies

Neurochemical investigations have provided insight into the mechanisms of action of chlorophenylpiperazines. As previously noted, m-CPP produces effects consistent with direct agonist activity at postsynaptic serotonin receptors. capes.gov.br In a rat model of tardive dyskinesia induced by chronic haloperidol (B65202) treatment, m-CPP administration led to a decrease in serotonin metabolism, a reversal of the effect seen in control animals. researchgate.net In the same study, m-CPP-induced decreases in dopamine metabolism were more pronounced in the haloperidol-treated animals. researchgate.net These results suggest complex interactions between chronic antipsychotic treatment and the responsiveness of serotonin and dopamine systems to a 5-HT2C agonist challenge. researchgate.net

Use as a Pharmacological Probe in Neuropsychiatric Research

Due to its well-defined role as a direct 5-hydroxytryptamine (5-HT) agonist, m-CPP has been extensively used as a pharmacological probe to investigate serotonin system function and receptor sensitivity in both preclinical and clinical research. nih.gov In human studies, m-CPP reliably causes a dose-dependent elevation of hormones such as cortisol and prolactin, providing a method to assess the functional status of central serotonergic pathways. nih.govnih.gov

This neuroendocrine challenge strategy has been applied in studies involving psychiatric conditions like schizophrenia to explore potential alterations in the serotonin system. nih.gov While the compound 1-(2-chlorophenyl)piperazine hydrochloride itself is utilized as a reactant in the chemical synthesis of molecules designed to have 5-hydroxytryptamine receptor antagonist activity, the meta-isomer, m-CPP, is the compound that has been widely adopted as a direct investigational tool in neuropsychiatric research. nih.govchemicalbook.com

Metabolism and Biotransformation Pathways

Metabolic Fate in Biological Systems (as observed in related phenylpiperazines)

The metabolic fate of phenylpiperazine compounds is characterized by several key transformation pathways. Studies on the closely related isomer, m-CPP, in biological systems, specifically in rats, have shown that it is extensively metabolized. The primary routes of biotransformation involve hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety. oup.comnih.gov

Following administration, m-CPP is metabolized into two main types of products. The first involves the addition of a hydroxyl group to the chlorophenyl ring, resulting in hydroxy-m-CPP isomers. The second major pathway is the breakdown of the piperazine ring itself, leading to metabolites such as N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline. These primary metabolites can then undergo further secondary metabolic reactions, known as Phase II conjugation, where they are combined with endogenous substances to increase water solubility and facilitate excretion. These conjugations can include the formation of glucuronides and/or sulfates from the hydroxylated metabolites, and acetylation of the aniline (B41778) derivatives. oup.comnih.gov

Enzymes Involved in Metabolism (e.g., Cytochrome P450 Isoenzymes)

The metabolism of phenylpiperazines is heavily reliant on the cytochrome P450 (CYP450) superfamily of enzymes located primarily in the liver. geekymedics.com Specific isoenzymes have been identified as being responsible for both the formation of chlorophenylpiperazine (B10847632) metabolites from parent drugs and for their subsequent breakdown.

The formation of the related compound m-CPP from antidepressant drugs like trazodone (B27368) is primarily catalyzed by the CYP3A4 isoenzyme. wikipedia.orgclinpgx.org In vitro studies using human liver microsomes confirmed that CYP3A4 is the major enzyme responsible for the metabolic conversion of trazodone to m-CPP. clinpgx.orgpharmgkb.orgcaymanchem.com

Furthermore, the metabolism of aripiprazole (B633), which involves N-dealkylation to form the structurally similar compound 1-(2,3-dichlorophenyl)piperazine (B491241), is also catalyzed by CYP3A4 . clinpgx.orgdrugbank.comnih.govfda.gov The subsequent metabolism of the chlorophenylpiperazine moiety itself is handled by other enzymes. Studies have demonstrated that the p-hydroxylation of m-CPP is mediated by the CYP2D6 isoenzyme. wikipedia.orgnih.govaminer.org This indicates that individuals with genetic variations in CYP2D6 activity may exhibit different rates of metabolism for this compound. nih.govclinpgx.org Other piperazine analogues have also been shown to have significant inhibitory effects on a range of CYP isoenzymes, including CYP1A2, CYP2C9, and CYP2C19, suggesting the potential for complex drug-drug interactions. researchgate.net

| Enzyme | Role in Metabolism | Related Compound(s) | Source(s) |

|---|---|---|---|

| CYP3A4 | Formation of m-CPP from trazodone; Formation of 1-(2,3-dichlorophenyl)piperazine from aripiprazole | Trazodone, Aripiprazole | wikipedia.orgclinpgx.orgclinpgx.orgfda.gov |

| CYP2D6 | Metabolism (p-hydroxylation) of m-CPP; Metabolism of aripiprazole | m-Chlorophenylpiperazine, Aripiprazole | drugbank.comwikipedia.orgnih.govclinpgx.org |

| CYP1A2 | Involved in the metabolism of trazodone | Trazodone | wikipedia.org |

Identification of Key Metabolites (as related to parent drugs)

Metabolic studies of the isomer m-CPP in rats have successfully identified several key metabolites that are excreted in urine. These findings provide insight into the likely metabolic products of o-CPP. The identified metabolites result from both Phase I (modification) and Phase II (conjugation) reactions. oup.comnih.gov

The major metabolites identified include:

Hydroxy-m-CPP isomers: Formed by the hydroxylation of the phenyl ring. oup.comnih.gov

N-(3-chlorophenyl)ethylenediamine: A product of the degradation of the piperazine ring. oup.comnih.gov This has also been identified as a minor metabolite of the parent drugs trazodone and nefazodone. oup.com

3-chloroaniline: Another degradation product of the piperazine moiety. oup.comnih.gov

Hydroxy-3-chloroaniline isomers: Formed by hydroxylation of 3-chloroaniline. oup.comnih.gov

These metabolites are often excreted as glucuronide or sulfate (B86663) conjugates, and the aniline derivatives can be acetylated. nih.gov In the context of parent drugs, aripiprazole's primary active metabolite is dehydro-aripiprazole, formed through dehydrogenation. drugbank.comfda.govclinpgx.org

| Metabolite | Metabolic Pathway | Source(s) |

|---|---|---|

| Hydroxy-m-CPP (multiple isomers) | Aromatic Hydroxylation | oup.comnih.gov |

| N-(3-chlorophenyl)ethylenediamine | Piperazine Ring Degradation | oup.comnih.gov |

| 3-chloroaniline | Piperazine Ring Degradation | oup.comnih.gov |

| Hydroxy-3-chloroaniline (multiple isomers) | Aromatic Hydroxylation (of 3-chloroaniline) | oup.comnih.gov |

| Conjugated Metabolites | Glucuronidation, Sulfation, Acetylation | nih.gov |

Formation as a Metabolite of Related Pharmaceutical Compounds

While 1-(2-chlorophenyl)piperazine (B141456) itself is not widely documented as a major metabolite of common pharmaceuticals, its isomer, 1-(3-chlorophenyl)piperazine (m-CPP), is a well-known active metabolite of several psychotropic drugs. wikipedia.org This formation typically occurs through the N-dealkylation of a larger parent molecule. wikipedia.org The atypical antipsychotic drug aripiprazole is known to be metabolized via pathways that produce a structurally analogous compound, 1-(2,3-dichlorophenyl)piperazine, highlighting a relevant metabolic route for ortho-substituted phenylpiperazines. clinpgx.orgnih.govfda.gov

The primary parent drugs that are metabolized to the related m-CPP include:

Trazodone: An antidepressant medication. caymanchem.comwikipedia.orgnih.gov

Nefazodone: Another antidepressant. nih.gov

Etoperidone: A psychotropic drug. wikipedia.orgnih.govdrugbank.com

| Parent Pharmaceutical Compound | Resulting Phenylpiperazine Metabolite | Source(s) |

|---|---|---|

| Trazodone | 1-(3-Chlorophenyl)piperazine (m-CPP) | caymanchem.comwikipedia.orgnih.gov |

| Nefazodone | 1-(3-Chlorophenyl)piperazine (m-CPP) | nih.gov |

| Etoperidone | 1-(3-Chlorophenyl)piperazine (m-CPP) | wikipedia.orgnih.govdrugbank.com |

| Aripiprazole | 1-(2,3-Dichlorophenyl)piperazine | clinpgx.orgnih.govfda.gov |

Advanced Analytical Methodologies for Research and Impurity Profiling

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of closely related chemical compounds like isomers. The resolution of chlorophenylpiperazine (B10847632) isomers is critical in impurity profiling to ensure the purity of the target compound. The development of a successful HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation. jocpr.comrasayanjournal.co.in

For instance, reversed-phase HPLC methods are commonly employed for the analysis of piperazine (B1678402) derivatives. jocpr.comnih.gov The separation is typically achieved on an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded silica (B1680970) gel column. jocpr.comnih.govgoogle.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. jocpr.comnih.govrsc.org Adjusting the pH of the buffer and the gradient of the organic modifier are key strategies to optimize the resolution between isomers. rasayanjournal.co.innih.gov UV detection is commonly used, with the wavelength set to a value where the analyte and its impurities have significant absorbance. rasayanjournal.co.innih.gov

A study focused on separating chlorophenylhydrazine positional isomers utilized a Waters X-Bridge C18 column and optimized the gradient, flow rate, buffer strength, and column oven temperature to improve resolution. rasayanjournal.co.in Similarly, an HPLC method for trazodone (B27368) and its related substances, including 1-(3-chlorophenyl) piperazine, employed a C18 column with a mobile phase containing methanol, acetonitrile, tetrahydrofuran, and trifluoroacetic acid. jocpr.com These examples highlight the systematic approach required to develop a robust HPLC method for isomer resolution.

Table 1: Example HPLC Conditions for Separation of Related Piperazine Compounds This table is interactive. Click on the headers to sort.

| Parameter | Method for Trazodone & Impurities jocpr.com | Method for 1-(2,3-dichlorophenyl) piperazine google.com | Method for m-CPP nih.gov |

|---|---|---|---|

| Column | C18 ODS (4.6mm×250mm×10µm) | Octadecylsilane bonded silica gel | C8 reversed-phase |

| Mobile Phase | Methanol, Acetonitrile, Tetrahydrofuran, Trifluroacetic acid (0.5%) | Acetonitrile-disodium hydrogen phosphate buffer solution and Acetonitrile-phosphoric acid (gradient elution) | Aqueous phosphate buffer (pH 3.5) and Acetonitrile (70:30) |

| Flow Rate | 1.5 ml/min | 1.0 ml/min | Not Specified |

| Detection | UV at 252 nm | UV at 254 nm | UV at 255 nm |

| Column Temp. | Not Specified | 30 °C | Not Specified |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the qualitative analysis and identification of volatile and semi-volatile compounds like 1-(2-Chlorophenyl)piperazine (B141456). unodc.org It combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. unodc.orgoup.com

In a typical GC-MS analysis of piperazine derivatives, the sample is first introduced into the GC, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column, which is coated with a stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane). unodc.org The separation is based on the differential partitioning of compounds between the carrier gas (mobile phase, typically helium) and the stationary phase. oup.com

After separation in the GC column, the individual compounds enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). oup.comnih.gov The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that serves as a chemical fingerprint. nih.gov This allows for unambiguous identification by comparing the obtained spectrum with reference spectra in a database. nih.govnih.gov GC-MS has been successfully used for the toxicological analysis of 1-(3-chlorophenyl)piperazine (B195711) (mCPP) and its metabolites in urine. nih.gov

Table 2: Typical GC-MS Parameters for Piperazine Analysis This table is interactive. Click on the headers to sort.

| Parameter | GC-MS Method 1 unodc.org | GC-MS Method 2 oup.com | GC-MS Method 3 nih.gov |

|---|---|---|---|

| Column | 5% phenyl/95% dimethylpolysiloxane | 100% trifluoropropyl methyl polysiloxane (30 m × 0.25 mm i.d., 0.50 µm) | Not Specified |

| Oven Program | Initial 100°C (5 min), ramp 10°C/min to 290°C (20 min) | Not Specified | Initial 75°C (1 min), ramp to 180°C at 20°C/min (3 min), ramp to 320°C at 20°C/min (7 min) |

| Carrier Gas | Helium | Helium (0.7 mL/min) | Helium (1.0 mL/min) |

| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |

| Injector Temp. | Not Specified | 250°C | 250°C |

| MS Source Temp. | Not Specified | 230°C | 230°C |

Capillary Electrophoresis (CE) for Selective Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like piperazine derivatives. gtfch.orgnih.gov CE separations are performed in narrow-bore fused-silica capillaries and are based on the differential migration of analytes in an electric field. colby.edu This technique offers advantages such as high efficiency, short analysis times, and minimal sample consumption. colby.edu

For the selective separation of chlorophenylpiperazine isomers (ortho-, meta-, and para-), which have very similar structures, CE has proven to be highly effective. nih.govresearchgate.net The separation is typically carried out in an acidic buffer, which ensures that the piperazine nitrogen atoms are protonated, making the analytes positively charged. gtfch.orgnih.gov To enhance the resolution between isomers, chiral selectors or other additives, such as cyclodextrins, can be added to the background electrolyte (BGE). gtfch.orgnih.gov For example, a method using a BGE containing phosphoric acid and α-cyclodextrin achieved baseline separation of 1-(2-chlorophenyl)piperazine (oCPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(4-chlorophenyl)piperazine (B178656) (pCPP). nih.govresearchgate.net Another study employed 2-hydroxypropyl-beta-cyclodextrin (B2473086) for the baseline separation of the three positional isomers. gtfch.org

Table 3: Capillary Electrophoresis Conditions for Isomer Separation nih.govresearchgate.net This table is interactive. Click on the headers to sort.

| Parameter | Value |

|---|---|

| Capillary | Uncoated fused-silica (60 cm total length, 50 cm effective length, 50 µm i.d.) |

| Background Electrolyte (BGE) | 20 mmol/L phosphoric acid (pH 2.5) with 10 mmol/L α-cyclodextrin |

| Voltage | 25 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic (4,826 Pa for 8s) |

| Detection | UV at 236 nm |

| Analysis Time | < 15 min |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is an indispensable tool for the structural characterization of 1-(2-Chlorophenyl)piperazine hydrochloride. It provides precise information about the molecular weight and elemental composition of the molecule, and its fragmentation patterns offer insights into the compound's structure. nih.govxml-journal.net

When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), MS can provide highly specific data on individual compounds within a mixture. unodc.org In positive ion mode electrospray ionization (ESI), 1-(2-Chlorophenyl)piperazine typically forms a protonated molecule [M+H]⁺. nih.gov For 1-(2-Chlorophenyl)piperazine (molecular formula C₁₀H₁₃ClN₂), the expected precursor ion m/z is approximately 197.084. nih.gov

Tandem mass spectrometry (MS/MS) experiments involve selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions. xml-journal.net The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for phenylpiperazines involve cleavages within the piperazine ring and the bond connecting it to the phenyl ring. nih.govxml-journal.net For instance, the loss of a C₂H₄N fragment is a characteristic cleavage. nih.gov The study of these fragmentation pathways is crucial for the unambiguous identification of the compound and for distinguishing it from its isomers, which may exhibit subtle differences in their mass spectra. xml-journal.net

Table 4: LC-MS/MS Data for 1-(2-Chlorophenyl)piperazine nih.gov This table is interactive. Click on the headers to sort.

| Parameter | Value |

|---|---|

| Instrument Type | LC-ESI-QFT (Q Exactive Plus Orbitrap) |

| Ionization Mode | Positive |

| Precursor m/z | 197.084 |

| Precursor Adduct | [M+H]⁺ |

| Fragmentation Mode | HCD |

| Collision Energy | 30 (nominal) |

| Top 5 Product Ion Peaks (m/z) | 197.0839, 154.0418, 195.0685, 70.0651, 119.073 |

Method Validation Parameters in Quantitative Analysis

For any analytical method to be used for quantitative analysis, it must undergo a thorough validation process to ensure its reliability, accuracy, and precision. jocpr.comnih.gov Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key parameters evaluated, often following guidelines from bodies like the ICH (International Council for Harmonisation), include linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). jocpr.comnih.govjocpr.com

Linearity and Dynamic Range Studies

Linearity is a critical parameter in quantitative analysis, demonstrating that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. nih.govnih.gov The dynamic range (or linear range) is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to have an acceptable level of precision, accuracy, and linearity. nih.gov

To establish linearity, a series of calibration standards of known concentrations are analyzed. The instrument's response (e.g., peak area in chromatography) is then plotted against the analyte concentration, and a linear regression analysis is performed. nih.gov The quality of the fit is typically assessed by the correlation coefficient (r) or the coefficient of determination (R²), with values close to 1.000 indicating a strong linear relationship. nih.govnih.gov

For example, a validated LC-MS/MS method for the determination of trazodone and its metabolite m-CPP demonstrated a linear dynamic range of 0.2-60.0 ng/mL for mCPP, with a mean correlation coefficient (r) of 0.9990. nih.gov Similarly, a capillary electrophoresis method developed for chlorophenylpiperazine isomers showed linearity in the range of 10-200 μg/mL for oCPP and mCPP, with R² values between 0.9994 and 0.9995. nih.gov These studies confirm the methods' suitability for accurate quantification within their specified ranges.

Table 5: Linearity Data for Chlorophenylpiperazine Isomers and Related Compounds This table is interactive. Click on the headers to sort.

| Compound | Analytical Method | Linear Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| oCPP | Capillary Electrophoresis | 10-200 μg/mL | 0.9994-0.9995 | nih.gov |

| mCPP | Capillary Electrophoresis | 10-200 μg/mL | 0.9994-0.9995 | nih.gov |

| pCPP | Capillary Electrophoresis | 20-200 μg/mL | 0.9994-0.9995 | nih.gov |

| mCPP | LC-MS/MS | 0.2-60.0 ng/mL | 0.9990 (r) | nih.gov |

| mCPP | RP-LC | 20-2000 ng/ml | 0.9977-0.9999 | indexcopernicus.com |

Precision and Accuracy Assessments

Precision and accuracy are fundamental parameters in the validation of analytical methods. Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies.

While specific validation data for this compound is not extensively published, the performance of analytical methods for closely related piperazine compounds provides insight into the expected standards. For instance, a High-Performance Liquid Chromatography (HPLC) method developed for piperazine demonstrated a %RSD of 1.13% in precision studies, indicating a high degree of repeatability. jocpr.com Accuracy for the same method was confirmed with recovery values ranging from 104.87% to 108.06%. jocpr.com Similarly, validation of an LC-MS/MS method for a related piperazine derivative reported intraday and interday precision values of less than 2.0%. researchgate.net

These findings highlight that modern chromatographic methods are capable of producing highly precise and accurate data for the analysis of piperazine-containing molecules.

Table 1: Representative Precision and Accuracy Data for Piperazine Compounds

| Parameter | Analyte | Method | Result | Reference |

|---|---|---|---|---|

| Precision | Piperazine | HPLC | 1.13% RSD | jocpr.com |

| Accuracy | Piperazine | HPLC | 104.87% - 108.06% Recovery | jocpr.com |

| Precision (Intra/Interday) | 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl | LC-MS/MS | <2.0% RSD | researchgate.net |

Detection (LOD) and Quantification (LOQ) Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters define the sensitivity of an analytical method.

The determination of these limits is crucial for analyzing trace impurities. For piperazine, an HPLC-UV method established an LOD of 30 ppm and an LOQ of 90 ppm after chemical derivatization to make the molecule UV-active. jocpr.com For process-related impurities that may be genotoxic, much lower limits are required. A highly sensitive liquid chromatography–tandem mass spectrometry (LC–MS/MS) method developed for a related impurity, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, achieved an LOD of 0.01 ppm and an LOQ of 0.03 ppm. researchgate.net This demonstrates the capability of advanced analytical instrumentation to detect and quantify impurities at exceptionally low levels.

Table 2: Examples of LOD and LOQ for Piperazine-Related Compounds

| Parameter | Analyte | Method | Value | Reference |

|---|---|---|---|---|

| LOD | Piperazine | HPLC-UV | 30 ppm | jocpr.com |

| LOQ | Piperazine | HPLC-UV | 90 ppm | jocpr.com |

| LOD | 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl | LC-MS/MS | 0.01 ppm | researchgate.net |

| LOQ | 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl | LC-MS/MS | 0.03 ppm | researchgate.net |

Specificity and Robustness Evaluations

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. It is typically evaluated by demonstrating that there are no interfering peaks at the retention time of the analyte in the analysis of blanks and placebo samples.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, robustness is tested by varying parameters such as the pH of the mobile phase, column temperature, and flow rate. In a study on piperazine, a method was found to be robust as the %RSD for the peak area was less than 4.0 under all deliberately varied chromatographic conditions. jocpr.com

Impurity Profiling and Related Substances Analysis

Impurity profiling is the identification and quantification of impurities present in a drug substance. These impurities can originate from the manufacturing process (synthetic impurities) or from the degradation of the substance over time. Controlling these impurities is critical for the quality of the final product.

Identification of Synthetic Impurities

Synthetic impurities in this compound can arise from starting materials, intermediates, by-products of side reactions, or reagents. A patent for a method to detect related substances in 1-(2,3-dichlorophenyl) piperazine hydrochloride identifies this compound itself as a potential impurity. google.com This indicates that incomplete reactions or the presence of impurities in starting materials can lead to a mixture of closely related analogues.

Common synthetic routes for phenylpiperazines often involve the reaction of a chlorobenzene (B131634) derivative with piperazine or the reaction of a chloroaniline with bis(2-chloroethyl)amine (B1207034). chemicalbook.comgoogle.com Based on these pathways, likely impurities in a batch of this compound would include:

Unreacted Starting Materials: Such as 2-chloroaniline (B154045) or 1,2-dichlorobenzene.

Positional Isomers: 1-(3-Chlorophenyl)piperazine and 1-(4-Chlorophenyl)piperazine, which may form if the chlorophenyl starting material is not isomerically pure.

Over-alkylation or Dimerization Products: Such as the formation of a 1-(2,3-chlorophenyl) piperazine dimer, as noted in related syntheses. google.com

Table 3: Potential Synthetic Impurities and Related Substances

| Impurity Name | CAS Number | Potential Source |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | 6640-24-0 | Isomeric impurity in starting material |

| 1-(4-Chlorophenyl)piperazine | 38212-33-8 | Isomeric impurity in starting material |

| 2-Chloroaniline | 95-51-2 | Unreacted starting material |

| 1,2-Dichlorobenzene | 95-50-1 | Unreacted starting material |

| Piperazine | 110-85-0 | Unreacted starting material |

| 1-(2,3-chlorophenyl) piperazine dimer hydrochloride | N/A | By-product from side reaction |

Quantification of Process-Related Impurities

Once potential impurities are identified, validated analytical methods are required for their quantification. HPLC is the most common technique for this purpose. The quantification of impurities is essential to ensure they are below the qualification thresholds outlined in regulatory guidelines.

A method for analyzing related substances in a similar compound involved preparing a mixed control solution containing known concentrations (e.g., 0.4 µg/mL) of potential impurities, including this compound, 1-(3-Chlorophenyl)piperazine hydrochloride, and 2,3-dichloroaniline (B127971). google.com This control solution is then used to calibrate the HPLC system and accurately quantify the levels of these impurities in test samples. The sensitivity of the method, as defined by the LOQ, dictates the lowest level at which these process-related impurities can be reliably measured.

Derivatives and Analogues: Design, Synthesis, and Pharmacological Evaluation

Design Principles for Novel Phenylpiperazine Scaffolds

The design of new phenylpiperazine scaffolds is often guided by established pharmacophore models and the strategy of introducing specific structural modifications to modulate pharmacological activity. A common approach involves identifying the key structural features responsible for binding to a particular receptor and then systematically altering the molecule to optimize these interactions.

For ligands targeting sigma-1 (σ1) and sigma-2 (σ2) receptors, a general pharmacophore model has been proposed. This model typically consists of a central amine site, which acts as a proton acceptor, flanked by two hydrophobic domains. nih.gov One of these is a primary hydrophobic site that accommodates a phenyl group, while the other is a secondary binding site for another phenyl group. nih.gov This fundamental arrangement provides a template for designing new molecules with potential affinity for these receptors.

Another key design principle is the strategic introduction of electron-withdrawing groups, such as chloro-substituents, into the phenylpiperazine scaffold. This modification can significantly alter the electronic properties of the molecule, thereby influencing its binding affinity and selectivity for different receptors. For instance, the introduction of chloro-substituents into a σ2-selective 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine scaffold was explored to generate ligands with refined pharmacological profiles at σ1 and σ2 receptors. nih.gov

Furthermore, the design of dual-targeting ligands represents a sophisticated strategy. For example, derivatives have been designed to act as both histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor antagonists. nih.govacs.org The design of such molecules often involves combining the essential structural elements required for affinity at both targets within a single chemical entity. acs.org

Synthesis and Characterization of Substituted Piperazine (B1678402) Analogues

The synthesis of substituted piperazine analogues typically involves well-established chemical reactions, allowing for the systematic modification of the parent compound. A common synthetic route for creating N-substituted piperazine analogues is the reaction of the appropriate phenylpiperazine with a brominated alkane in the presence of a base.

For example, a series of chloro-substituted analogues of 1-(3-phenylpropyl)-4-(2-pyridyl)piperazine were prepared by reacting the corresponding phenylpiperazine with the appropriate brominated phenylalkane. nih.gov This reaction was carried out in dimethylformamide (DMF) with sodium bicarbonate (NaHCO3) as the base at room temperature for 24 hours. The resulting products were then extracted and purified. nih.gov

Similarly, the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has been achieved by reacting 1-(4-chlorobenzhydryl)piperazine (B1679854) with various acid chlorides containing substituted aromatic rings. mdpi.com

The characterization of these newly synthesized compounds is crucial to confirm their chemical structures and purity. A combination of spectroscopic techniques is typically employed for this purpose. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule. mdpi.comnih.gov

For water-soluble formulations, the free base of the synthesized compounds is often converted into a salt, such as an oxalate (B1200264) or hydrochloride salt. nih.gov The purity and identity of the final products are often further confirmed by combustion analysis. nih.gov

Receptor Binding and Functional Assays of Novel Derivatives

A critical step in the pharmacological evaluation of novel 1-(2-chlorophenyl)piperazine (B141456) derivatives is the determination of their binding affinities for various receptors. This is typically achieved through competitive binding assays, where the ability of the new compound to displace a radiolabeled ligand from its receptor is measured. The results are often expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

In a study of chloro-substituted piperazine analogues, the compounds were evaluated for their binding affinities at σ1 and σ2 receptors. The results demonstrated that these analogues exhibited high-to-moderate affinity for both receptor subtypes. nih.gov

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |

|---|

Another study investigated a series of piperazine and piperidine (B6355638) derivatives for their affinity at histamine H3 (hH3R), σ1, and σ2 receptors. This research highlighted that many of the synthesized compounds displayed significant affinity for both sigma receptor subtypes, with some showing a preference for the σ1 receptor. nih.gov

| Compound | hH3R Affinity (Ki, nM) | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |

|---|

Beyond receptor binding, functional assays are conducted to determine whether a compound acts as an agonist or an antagonist at a specific receptor. These assays measure the biological response elicited by the compound upon binding to the receptor. For instance, the antagonistic properties of dual-acting histamine H3 and σ1 receptor ligands have been determined through specific functional assays. acs.org

Structure-Activity Relationships in Derivative Series

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its biological activity. By systematically modifying the structure of a lead compound and observing the resulting changes in receptor affinity and functional activity, researchers can identify the key molecular determinants for a desired pharmacological profile.

In a series of derivatives based on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity dopamine (B1211576) D4 receptor ligand, SAR studies revealed that modifications to the amide bond and elongation of the intermediate alkyl chain led to a decrease in dopamine D4 receptor affinity. nih.gov This suggests that the integrity of the amide linkage and the specific length of the alkyl chain are crucial for optimal binding to the D4 receptor. Interestingly, the preparation of semi-rigid analogues in this series resulted in compounds with D4 receptor affinity values in the same range as their more flexible counterparts. nih.gov

Further SAR insights have been gained from comparing piperazine and piperidine derivatives. In one study, replacing a piperazine ring with a piperidine moiety was found to be a key structural element for achieving dual H3 and σ1 receptor affinities. nih.gov For example, the piperidine-containing compound 5 exhibited a significantly higher affinity for the σ1 receptor (Ki = 3.64 nM) compared to its piperazine counterpart 4 (Ki = 1531 nM), while both maintained high affinity for the H3 receptor (Ki = 7.70 nM and 3.17 nM, respectively). nih.gov This highlights the profound impact that the nature of the heterocyclic ring can have on receptor selectivity.

Additionally, the length of an alkylic linker can influence receptor affinity. In a series of piperazine derivatives, extending the length of an alkyl chain was observed to decrease the affinity for the H3 receptor. acs.org This indicates that the spatial relationship between different parts of the molecule is a critical factor in receptor binding.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and identity of 1-(2-Chlorophenyl)piperazine hydrochloride?

To ensure purity and structural identity, researchers should employ a combination of chromatographic and spectroscopic methods:

- Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for preliminary purity assessment and impurity profiling .

- Capillary Electrophoresis (CE) with cyclodextrin derivatives to resolve positional isomers (e.g., ortho, meta, para chlorophenylpiperazine derivatives), which are common contaminants .

- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation. MS provides molecular weight validation, while NMR (¹H and ¹³C) confirms substituent positions .

- Melting Point Analysis as a quick purity indicator .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust is generated .

- Ventilation : Use fume hoods to avoid inhalation of particulates or vapors .

- First Aid : Immediate washing with water for skin/eye exposure. Inhalation requires fresh air and medical attention if symptoms persist .

- Storage : Tightly sealed containers in cool, dry, and ventilated areas away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from isomer contamination in this compound samples?

Isomeric impurities (e.g., meta- or para-chlorophenyl derivatives) can skew pharmacological or analytical data. Methodological solutions include:

- Cyclodextrin-Modified Capillary Electrophoresis : Enhances separation efficiency by forming inclusion complexes with isomers. Optimal at pH 8.5 with 10 mM β-cyclodextrin .

- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 30:70 to 60:40 over 20 minutes) to resolve impurities. Detection at 236 nm improves sensitivity .

- Cross-Validation : Compare results across multiple techniques (e.g., HPLC vs. CE) to confirm findings .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

Synthesis routes require precise control to reduce impurities like unreacted aniline or dimeric derivatives:

- Halogenation Optimization : Use diethanolamine as a precursor, halogenated with SOCl₂ or PCl₃ under anhydrous conditions to avoid hydrolysis by-products .

- Catalyst-Free Cyclocondensation : React β,β'-dihalogenated diethylammonium hydrochloride with 2-chloroaniline in aqueous media at 80–90°C for 6–8 hours. Yields >85% with minimal dimerization .

- Purification : Recrystallization from ethanol/water (3:1) removes polar impurities. Centrifugation followed by vacuum drying ensures high purity (>97%) .

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

SAR studies focus on modifying substituents to enhance target affinity or selectivity:

- Backbone Modifications : Introduce groups like 4-chlorophenyl or dimethylcyclohexene to the piperazine core. These alter steric and electronic properties, affecting receptor binding .

- Functional Group Additions : Attach chloroacetyl or benzodioxinylcarbonyl moieties to explore enzymatic inhibition (e.g., serotonin receptor subtypes) .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives .

- Biological Assays : Test analogs in vitro (e.g., radioligand binding assays for 5-HT receptors) to quantify activity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。